molecular formula C14H20O3 B14535010 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione CAS No. 62273-07-8

3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione

Cat. No.: B14535010
CAS No.: 62273-07-8
M. Wt: 236.31 g/mol
InChI Key: DJBRDPAZFOYVIQ-UHFFFAOYSA-N
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Description

3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione is a cyclic dicarbonyl compound comprising a five-membered oxolane-2,5-dione (succinic anhydride) core substituted at the 3-position with a cyclodecene ring. The cyclodecene moiety introduces significant steric bulk and hydrophobicity, distinguishing it from simpler oxolane-2,5-dione derivatives.

Properties

CAS No.

62273-07-8

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

3-(cyclodecen-1-yl)oxolane-2,5-dione

InChI

InChI=1S/C14H20O3/c15-13-10-12(14(16)17-13)11-8-6-4-2-1-3-5-7-9-11/h8,12H,1-7,9-10H2

InChI Key

DJBRDPAZFOYVIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(=CCCC1)C2CC(=O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclodecene with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the oxolane ring into other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione with key analogs based on structural features, reactivity, and applications inferred from the evidence.

Structural and Functional Group Comparisons

Compound Core Structure Substituent(s) Key Features
3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione Oxolane-2,5-dione Cyclodec-1-en-1-yl (10-membered unsaturated ring) High hydrophobicity, steric bulk, potential for unique conformational effects
Piperazine-2,5-dione derivatives (e.g., albonoursin) Piperazine-2,5-dione Benzylidene, isobutyl Six-membered ring; antiviral activity (IC50: 6.8 μM vs H1N1)
Oxolane-2,5-dione-modified cellulose nanofibers Oxolane-2,5-dione + cellulose Hydroxyl/carboxyl modifications Heavy metal adsorption (e.g., Pb²⁺, Cd²⁺) via chelation
3-Ylideneoxindoles (e.g., ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate) Indole-2,3-dione Ylidene groups Applications in asymmetric synthesis and photochemical reactions

Physicochemical Properties (Hypothetical Comparison)

Property 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione Piperazine-2,5-dione Derivatives Oxolane-2,5-dione-Modified Cellulose
Molecular Weight ~280 g/mol (estimated) 200–300 g/mol Polymer-dependent (≥1000 g/mol)
Solubility Low (hydrophobic cyclodecene) Moderate (polar substituents) Water-insoluble (modified cellulose)
Thermal Stability High (rigid cyclodecene) Moderate High (cellulose backbone)

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